molecular formula C24H25NO B371025 6-[(4-Hexylbenzyl)oxy]-2-naphthonitrile

6-[(4-Hexylbenzyl)oxy]-2-naphthonitrile

Cat. No.: B371025
M. Wt: 343.5g/mol
InChI Key: RUEYCDIQIGKOCL-UHFFFAOYSA-N
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Description

6-[(4-Hexylbenzyl)oxy]-2-naphthonitrile is a naphthalene-based cyano derivative featuring a 4-hexylbenzyloxy substituent at the 6-position of the naphthalene ring. This compound belongs to the class of aromatic nitriles, where the cyano group (-C≡N) at the 2-position of naphthalene contributes to its electronic properties, making it suitable for applications in organic synthesis, materials science, and catalysis. The hexylbenzyloxy group enhances solubility in nonpolar solvents and modulates steric and electronic effects, which can influence reactivity in photochemical or cross-coupling reactions .

Properties

Molecular Formula

C24H25NO

Molecular Weight

343.5g/mol

IUPAC Name

6-[(4-hexylphenyl)methoxy]naphthalene-2-carbonitrile

InChI

InChI=1S/C24H25NO/c1-2-3-4-5-6-19-7-9-20(10-8-19)18-26-24-14-13-22-15-21(17-25)11-12-23(22)16-24/h7-16H,2-6,18H2,1H3

InChI Key

RUEYCDIQIGKOCL-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C#N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Chain Length

  • 5,6-Di(decyloxy)-2-naphthonitrile (8D) : Features two decyloxy groups at the 5- and 6-positions of 2-naphthonitrile. The longer alkoxy chains (C10) increase hydrophobicity and lower melting points (48–49°C) compared to shorter-chain analogs. Its synthesis involves CuCN-mediated cyanation, yielding 57% product .
  • 6-(4-tert-Butylphenyl)-2-naphthonitrile (24) : Contains a bulky tert-butylphenyl group at the 6-position. The steric hindrance from the tert-butyl group reduces reactivity in cross-coupling reactions but improves thermal stability. Synthesized via dual nickel/palladium catalysis with 73% yield .
  • 6-(Tributylstannyl)-2-naphthonitrile (26i) : Incorporates a tributylstannyl group, enabling participation in Stille coupling reactions. This derivative is pivotal in constructing π-conjugated systems for optoelectronic materials, achieving 80% yield via palladium-catalyzed stannylation .

Electronic Effects of Substituents

  • 2-Naphthonitrile vs. 1-Naphthonitrile: The position of the cyano group significantly impacts reactivity. For example, 2-naphthonitrile undergoes regioselective 1,2-adduct formation (50% yield) in photochemical reactions, whereas 1-naphthonitrile produces lower yields of dione derivatives (11.5%) due to steric constraints . Computational studies (HAVA mechanism) reveal that 2-naphthonitrile formation has lower energy barriers than 1-naphthonitrile, attributed to favorable orbital interactions in the transition state .

Physicochemical and Functional Properties

Thermal Stability

  • The tert-butylphenyl group in 24 enhances thermal stability, as evidenced by its solid-state persistence under ambient conditions. In contrast, alkoxy-substituted derivatives like 8D exhibit lower thermal stability due to flexible alkyl chains .

Reactivity in Photochemical and Catalytic Reactions

  • Photochemical Reactivity: 2-Naphthonitrile derivatives exhibit distinct regioselectivity under UV irradiation. For example, 6-[(4-Hexylbenzyl)oxy]-2-naphthonitrile may form strained cage compounds (similar to 6 in ) due to the electron-deficient cyano group directing radical recombination pathways .
  • Catalytic Cross-Coupling: The cyano group in 2-naphthonitrile derivatives acts as a directing group in C–H functionalization, enabling selective arylation or stannylation at the 6-position .

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